n-(1-Naphthyl)benzenesulfonamide

Overview

Description

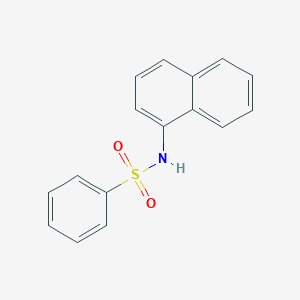

N-(1-Naphthyl)benzenesulfonamide is an organic compound with the chemical formula C₁₆H₁₃NO₂S It is characterized by the presence of a naphthyl group attached to a benzenesulfonamide moiety

Mechanism of Action

Target of Action

The primary target of N-(1-Naphthyl)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the protein, leading to changes in the cellular environment that can have antiproliferative effects .

Biochemical Pathways

The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway . This pathway is shifted in tumor cells due to changes in gene expression, leading to uncontrolled cell proliferation and tumor hypoxia . By inhibiting CA IX, this compound can disrupt this pathway and potentially slow down or stop the proliferation of tumor cells .

Pharmacokinetics

The compound’s ability to selectively inhibit ca ix suggests that it may have good bioavailability

Result of Action

The inhibition of CA IX by this compound can lead to significant antiproliferative effects . In studies, derivatives of this compound showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, these derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of this compound . Additionally, the stability of this compound may be affected by factors such as temperature and light exposure.

Biochemical Analysis

Biochemical Properties

N-(1-Naphthyl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . The interaction between this compound and CA IX can be a useful target for discovering novel antiproliferative agents .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on cell function. It has been observed to have a significant effect on gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia . This shift in metabolism to anaerobic glycolysis results in a significant modification in pH .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its selective inhibition of CA IX can lead to the synthesis of new aryl thiazolone–benzenesulfonamides .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Naphthyl)benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonamide product after purification.

Reaction Scheme:

1-Naphthylamine+Benzenesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction: The naphthyl ring can undergo oxidation to form naphthoquinones, while reduction reactions can convert it to dihydronaphthalenes.

Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the naphthyl ring.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the naphthyl ring.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl ring typically yields naphthoquinones, while substitution reactions can produce a variety of sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

n-(1-Naphthyl)benzenesulfonamide exhibits notable biological activity, making it a candidate for drug development. Its structure allows it to interact with specific proteins involved in disease processes, particularly in cancer therapy.

- Anticancer Activity : Research indicates that this compound can inhibit critical pathways in tumor growth. It has been shown to disrupt tubulin polymerization and inhibit the signal transducer and activator of transcription 3 (STAT3), which are vital for cancer cell survival and proliferation .

- Mechanism of Action : The compound's ability to interfere with cellular signaling pathways suggests potential mechanisms through which it exerts its cytotoxic effects. Studies have demonstrated that it induces apoptosis in various cancer cell lines by modulating these pathways, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Organic Synthesis Applications

This compound is also utilized as a reagent in organic synthesis, particularly in coupling reactions.

- C-H Activation : This compound has been explored for its ability to couple with internal alkynes through C-H bond activation. In the presence of a suitable catalyst, this compound can cleave C-H bonds at specific positions, facilitating the formation of new carbon-carbon bonds . This reaction pathway is significant for constructing complex organic molecules.

Structural Variants and Comparisons

The versatility of the benzenesulfonamide scaffold is evident through various structural analogs. Below is a comparison of this compound with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide | Contains a methyl group instead of naphthyl | Potentially different biological activity |

| N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide | Substituted on both phenyl groups | Different target selectivity |

| 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide | Chlorine substitution on one phenyl ring | Enhanced lipophilicity may affect bioavailability |

| 4-Methoxy-N-(2-naphthyl)benzenesulfonamide | Naphthalene substituted at the second position | Variations in binding affinity |

This table illustrates how minor modifications to the structure can influence biological activity and therapeutic potential, emphasizing the importance of structure-activity relationships in drug design.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in laboratory settings:

- A study published in Nature Reviews Cancer outlines the compound's role as a dual-target agent against cancer cells, demonstrating significant cytotoxicity across multiple cancer types .

- Another investigation published in Journal of Medicinal Chemistry details its synthesis and characterization, confirming its potential as a lead compound for further development .

Comparison with Similar Compounds

Similar Compounds

N-(2-Naphthyl)benzenesulfonamide: Similar structure but with the naphthyl group attached at the 2-position.

N-Phenylbenzenesulfonamide: Lacks the naphthyl group, resulting in different chemical properties and applications.

N-(1-Naphthyl)benzenesulfonyl chloride: A precursor in the synthesis of N-(1-Naphthyl)benzenesulfonamide.

Uniqueness

This compound is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of the naphthyl group enhances its ability to interact with aromatic residues in enzyme active sites, making it a valuable compound in drug design and other applications.

Biological Activity

N-(1-Naphthyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its sulfonamide functional group linked to a naphthalene moiety. Its molecular structure contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is known to inhibit the activity of carbonic anhydrases, which are crucial in various physiological processes, including pH regulation and ion transport. By binding to the active sites of these enzymes, this compound can alter enzyme function and potentially induce apoptosis in cancer cells .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The compound's IC50 values reflect its potency, with some derivatives showing IC50 values below 100 µM against these cell lines .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit carrageenan-induced paw edema in rat models, indicating its potential use as an anti-inflammatory agent . The compound's ability to modulate inflammatory pathways may further enhance its therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been found effective against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating substantial activity against these pathogens . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Study on Anticancer Activity : A study evaluating the anticancer effects of various benzenesulfonamides found that this compound induced significant apoptosis in treated cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .

- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of sulfonamides, highlighting that this compound significantly reduced inflammation markers in animal models. This study emphasized its potential role as a therapeutic agent for inflammatory conditions .

- Antimicrobial Evaluation : A comprehensive antimicrobial study revealed that this compound exhibited potent activity against multiple bacterial strains, suggesting its viability as a lead compound for developing new antibiotics .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Notable Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| N-(4-Bromo-1-naphthyl)benzenesulfonamide | Similar naphthalene structure; bromine substitution | Moderate | Effective against E. coli |

| 2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide | Contains methyl groups; affects reactivity | High | Moderate |

| 4-Chloro-N-(1-naphthyl)benzenesulfonamide | Chlorine substitution alters electronic properties | Low | Effective against S. aureus |

Properties

IUPAC Name |

N-naphthalen-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c18-20(19,14-9-2-1-3-10-14)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKMDUCAEICPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291665 | |

| Record name | n-(1-naphthyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15309-82-7 | |

| Record name | NSC77046 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(1-naphthyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-(1-Naphthyl)benzenesulfonamide?

A1: this compound has the molecular formula C16H13NO2S. [] Its structure consists of a benzenesulfonamide group attached to the 1-position of a naphthalene ring. The molecule exhibits a C-SO2-NH-C torsion angle of -70.1(2)° and a dihedral angle of 34.67(4)° between the naphthyl and phenyl ring planes. []

Q2: How does this compound behave in catalytic reactions?

A2: While this compound itself doesn't appear to possess catalytic properties based on the provided research, it serves as a reactant in iridium-catalyzed reactions with internal alkynes. [] In the presence of an iridium catalyst system like [IrCl(cod)]2/PBut3, the compound undergoes C-H bond cleavage at the peri-position of the naphthyl ring, leading to the formation of 8-vinyl-1-naphthyl derivatives. []

Q3: Are there any potential applications of this compound derivatives in medicinal chemistry?

A3: Research indicates that derivatives of this compound, specifically those containing a 4-methoxy substituent on the benzene ring, exhibit potential as dual-target inhibitors. [] These compounds show inhibitory activity against both tubulin and signal transducer and activator of transcription 3 (STAT3), which are relevant targets for cancer therapy. [] Further investigation into the structure-activity relationship of these derivatives could lead to the development of more potent and selective anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.